molecular formula C7H13N3 B3373555 [1-(Methylethyl)pyrazol-5-yl]methylamine CAS No. 1007505-19-2

[1-(Methylethyl)pyrazol-5-yl]methylamine

Cat. No. B3373555
CAS RN: 1007505-19-2
M. Wt: 139.2 g/mol
InChI Key: NUVNGCYOZPTKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Methylethyl)pyrazol-5-yl]methylamine” is a chemical compound with the molecular formula C5H9N3 . It is also known by its IUPAC name, 1-(1-methyl-1H-pyrazol-5-yl)methanamine . This compound is typically available in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1N=CC=C1CN . This indicates that the molecule consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with a methyl group and a methylamine group attached .


Physical And Chemical Properties Analysis

“this compound” is a liquid that appears clear, colorless to yellow to brown . It has a molecular weight of 125.17 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-(Methylethyl)pyrazol-5-yl]methylamine in lab experiments is that it is relatively easy to synthesize and purify. It has also shown promising results in various studies. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are various future directions for the use of [1-(Methylethyl)pyrazol-5-yl]methylamine in scientific research. One potential direction is the further exploration of its potential as a ligand for various receptors. Another potential direction is the synthesis of various derivatives of this compound that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various medical applications.
In conclusion, this compound is a promising compound that has potential use in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and its potential use in various medical applications.

Scientific Research Applications

[1-(Methylethyl)pyrazol-5-yl]methylamine has been used in various scientific research applications. It has been shown to have potential as a ligand for various receptors such as the adenosine receptors and the dopamine receptors. It has also been used in the synthesis of various compounds that have potential use in medicinal chemistry.

Safety and Hazards

“[1-(Methylethyl)pyrazol-5-yl]methylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNGCYOZPTKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007505-19-2
Record name [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 3
Reactant of Route 3
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 4
Reactant of Route 4
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 5
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 6
Reactant of Route 6
[1-(Methylethyl)pyrazol-5-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.